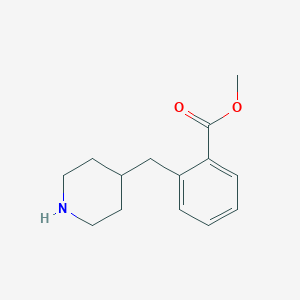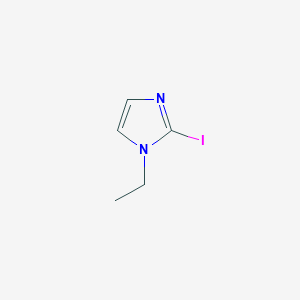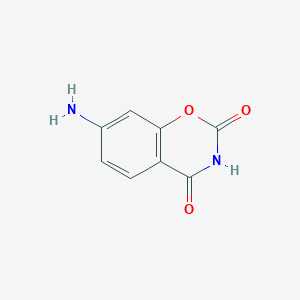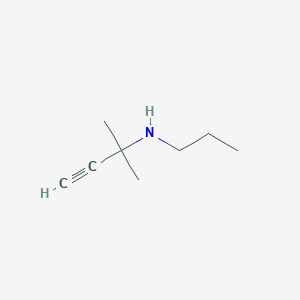![molecular formula C11H24N2O B13219289 (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol is a chiral compound with a piperidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The bis(propan-2-yl)amino group is introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 4-position is introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S)-3-[Bis(ethyl)amino]piperidin-4-ol
- (3S,4S)-3-[Bis(methyl)amino]piperidin-4-ol
- (3S,4S)-3-[Bis(butan-2-yl)amino]piperidin-4-ol
Uniqueness
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol is unique due to its specific chiral configuration and the presence of the bis(propan-2-yl)amino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H24N2O |
|---|---|
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(3S,4S)-3-[di(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C11H24N2O/c1-8(2)13(9(3)4)10-7-12-6-5-11(10)14/h8-12,14H,5-7H2,1-4H3/t10-,11-/m0/s1 |
Clave InChI |
QELPDULJNUJFSN-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)N([C@H]1CNCC[C@@H]1O)C(C)C |
SMILES canónico |
CC(C)N(C1CNCCC1O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)


![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)



![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219258.png)





